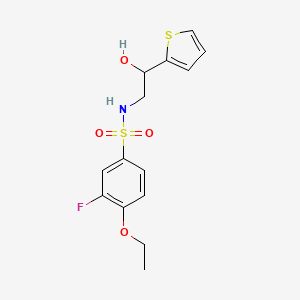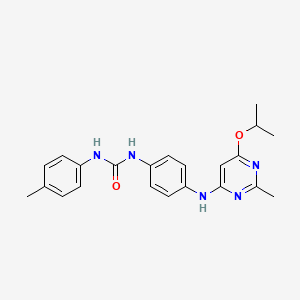
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea, also known as IMPU-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea derivatives and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Chemical Reactions and Synthesis
Studies have explored the reactions of pyrimidine derivatives with various reagents, such as phenyl isocyanate and phenyl isothiocyanate, to produce compounds with potential for further chemical and pharmaceutical applications. For example, the reaction of 4-ethyl-6-methylpyrimidine with phenyl isocyanate yields compounds like 2-anilino-4-ethoxy-6-methylpyrimidine, demonstrating the versatility of pyrimidine derivatives in synthesizing novel chemical entities (Hiroshi Yamanaka et al., 1979).
Complexation and Folding Studies
Research on heterocyclic ureas (amides) reveals their ability to unfold and form multiply hydrogen-bonded complexes, highlighting their significance in understanding molecular interactions and the development of self-assembling materials (Perry S. Corbin et al., 2001).
Applications in Polymerization
N-aryl-N′-pyridyl ureas have been investigated as thermal latent initiators for the ring-opening polymerization of epoxides, indicating their potential use in materials science and engineering to control polymerization processes (N. Makiuchi et al., 2015).
Antimicrobial and Enzyme Inhibition
Some studies have focused on synthesizing and evaluating the antimicrobial properties of imidazole ureas/carboxamides containing dioxaphospholanes, suggesting applications in developing new antimicrobial agents (V. Rani et al., 2014).
properties
IUPAC Name |
1-(4-methylphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-14(2)29-21-13-20(23-16(4)24-21)25-17-9-11-19(12-10-17)27-22(28)26-18-7-5-15(3)6-8-18/h5-14H,1-4H3,(H,23,24,25)(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFASQSWNUOBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-2-chloro-1,2-diphenylethenyl]phenol](/img/structure/B3015180.png)
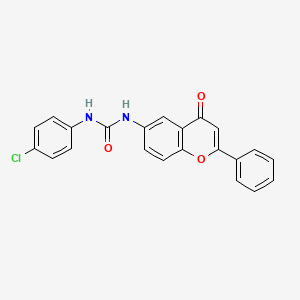
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B3015184.png)



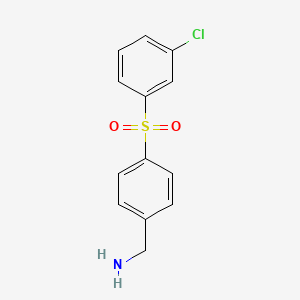
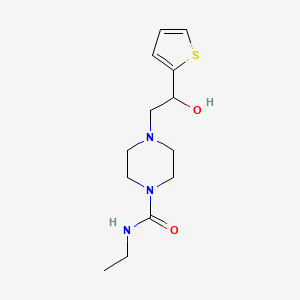
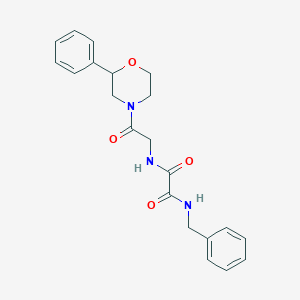
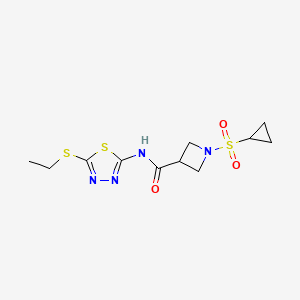
![1,3-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015198.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3015201.png)
